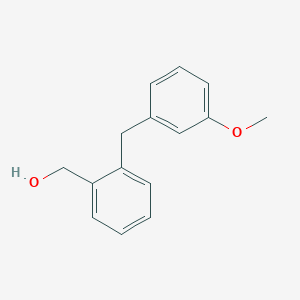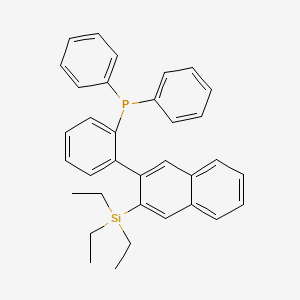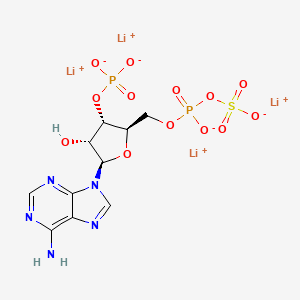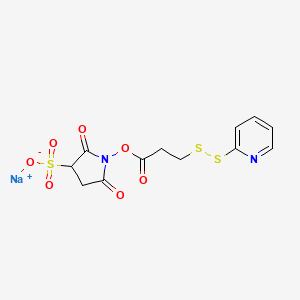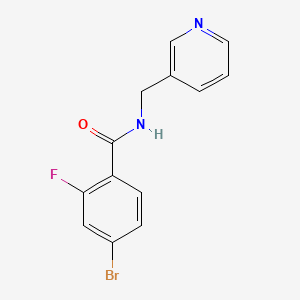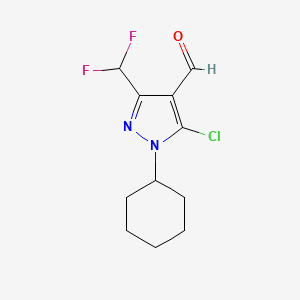
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a difluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexyl group attachment: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery for various therapeutic areas.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazole: Similar structure but lacks the difluoromethyl and aldehyde groups.
5-Chloro-1-cyclohexyl-3-ethoxy-2-fluorobenzene: Contains a similar chloro and cyclohexyl group but differs in the pyrazole ring and functional groups.
Uniqueness
5-Chloro-1-cyclohexyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H13ClF2N2O |
|---|---|
分子量 |
262.68 g/mol |
IUPAC 名称 |
5-chloro-1-cyclohexyl-3-(difluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H13ClF2N2O/c12-10-8(6-17)9(11(13)14)15-16(10)7-4-2-1-3-5-7/h6-7,11H,1-5H2 |
InChI 键 |
VQHKVIKDAURKJB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=C(C(=N2)C(F)F)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


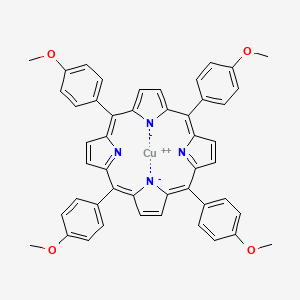
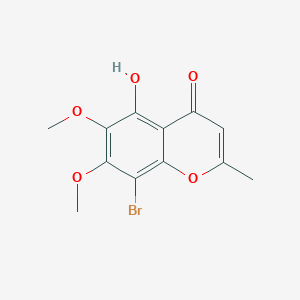
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
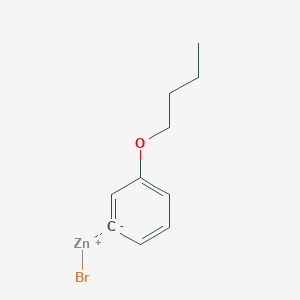
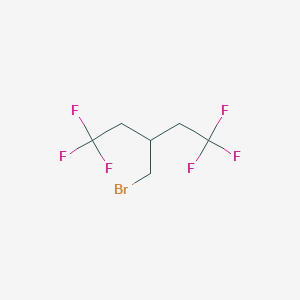
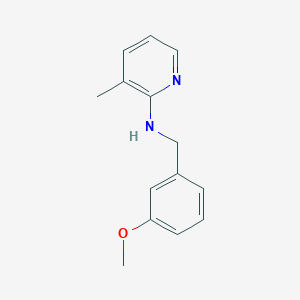
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
